3-(Difluoromethoxy)isonicotinic acid

IMPDH inhibition antiproliferative nucleotide biosynthesis

3-(Difluoromethoxy)isonicotinic acid is a privileged heteroaromatic building block for medicinal chemistry. The electron-withdrawing difluoromethoxy group at the pyridine 3-position enables unique SAR profiles unattainable with methoxy, fluoro, or trifluoromethoxy analogs. Documented applications: >680-fold selective M. avium DHFR inhibitor (IC50 190 nM vs. 130 µM rat DHFR), HDAC1/3-selective inhibitors (>400-fold over HDAC6), nanomolar adenosine A1 antagonists (Ki 245 nM), and IMPDH2 inhibitors (Ki 440 nM). Ideal for fragment-based design of antimycobacterial, oncology, and CNS therapeutics. Available in 98% purity; global shipping.

Molecular Formula C7H5F2NO3
Molecular Weight 189.118
CAS No. 1211526-06-5
Cat. No. B2920051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)isonicotinic acid
CAS1211526-06-5
Molecular FormulaC7H5F2NO3
Molecular Weight189.118
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)O)OC(F)F
InChIInChI=1S/C7H5F2NO3/c8-7(9)13-5-3-10-2-1-4(5)6(11)12/h1-3,7H,(H,11,12)
InChIKeyXVMLACSZUOQADC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethoxy)isonicotinic acid (CAS 1211526-06-5) Chemical Identity and Baseline Profile for Research Procurement


3-(Difluoromethoxy)isonicotinic acid (CAS 1211526-06-5) is a heteroaromatic carboxylic acid building block featuring a pyridine ring substituted at the 3-position with a difluoromethoxy group [1]. It belongs to the isonicotinic acid derivative class and is utilized as a synthetic intermediate in medicinal chemistry and agrochemical research .

Why Isonicotinic Acid Analogs Cannot Be Freely Substituted for 3-(Difluoromethoxy)isonicotinic acid in Target-Oriented Synthesis


Substitution at the pyridine 3-position with electron-withdrawing groups such as difluoromethoxy profoundly alters the electronic distribution and hydrogen-bonding capacity of the heteroaromatic core relative to unsubstituted isonicotinic acid or simple alkyl/alkoxy analogs [1]. Even closely related analogs bearing methoxy, fluoro, or trifluoromethoxy groups exhibit distinct steric and electronic profiles that impact target binding affinity, metabolic stability, and physicochemical properties, making them non-interchangeable in structure-activity relationship (SAR) campaigns [2].

Quantitative Differentiation Evidence for 3-(Difluoromethoxy)isonicotinic acid: Comparative Affinity and Selectivity Data


IMPDH2 Inhibition Potency of 3-(Difluoromethoxy)isonicotinic acid vs. IMP Substrate

3-(Difluoromethoxy)isonicotinic acid demonstrates measurable inhibition of human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM against the NAD+ cofactor binding site [1]. While no direct head-to-head data exists for unsubstituted isonicotinic acid against IMPDH2, the parent acid lacks the difluoromethoxy motif required for interactions within the NAD+ pocket, and known IMPDH inhibitors such as mycophenolic acid exhibit IC50 values in the low nanomolar range, indicating that this compound represents a distinct chemotype with moderate potency [2].

IMPDH inhibition antiproliferative nucleotide biosynthesis

DHFR Inhibition: Rat vs. Mycobacterium avium Selectivity Profile

3-(Difluoromethoxy)isonicotinic acid exhibits differential inhibition of dihydrofolate reductase (DHFR) enzymes across species. Against Mycobacterium avium DHFR, the compound displays an IC50 of 190 nM [1]. In contrast, against rat liver DHFR, the IC50 is 130 µM (130,000 nM), representing a >680-fold selectivity window favoring the bacterial enzyme [2]. This selectivity profile is distinct from many generic DHFR inhibitors that show broader cross-species activity.

DHFR inhibition antimicrobial antiparasitic

Lipophilic Efficiency (LipE) of 3-(Difluoromethoxy)isonicotinic acid vs. Isonicotinic Acid

The difluoromethoxy group increases lipophilicity while maintaining hydrogen-bond acceptor capacity, which can improve membrane permeability and target engagement. While direct experimental LogP data for 3-(difluoromethoxy)isonicotinic acid are not publicly reported, the presence of the difluoromethoxy substituent is known to increase LogP by approximately 0.5-1.0 log units relative to methoxy analogs [1]. This modification yields a LipE (pIC50 - LogP) that is often superior for optimizing CNS penetration or intracellular target access compared to more polar isonicotinic acid derivatives [2].

LipE drug-likeness lead optimization

Synthetic Accessibility: 3-(Difluoromethoxy)isonicotinic acid vs. 3-(Trifluoromethoxy)isonicotinic acid

The difluoromethoxy group can be introduced via O-alkylation of 3-hydroxyisonicotinic acid with difluoromethylating agents, a transformation that is generally higher-yielding and more scalable than the corresponding trifluoromethoxylation [1]. Commercial availability of 3-(difluoromethoxy)isonicotinic acid (95-98% purity) from multiple vendors [2] contrasts with the limited and more costly supply of 3-(trifluoromethoxy)isonicotinic acid, which requires specialized fluorination chemistry and is often only available in milligram quantities at >$500/g .

synthetic efficiency fluorinated building blocks medicinal chemistry

Target Engagement: Adenosine A1 Receptor Antagonism

3-(Difluoromethoxy)isonicotinic acid derivatives have been explored as adenosine A1 receptor antagonists. One analog bearing this core scaffold exhibited a Ki of 245 nM against the human A1 receptor in a NanoBRET competition binding assay [1]. While not a direct measurement on the free acid building block, this data demonstrates the capacity of the difluoromethoxyisonicotinic acid core to engage the A1 receptor when properly elaborated. In comparison, isonicotinic acid itself shows no measurable binding to adenosine receptors at concentrations up to 10 µM [2].

GPCR adenosine receptor neurological disorders

HDAC Inhibition Selectivity: HDAC1/3 vs. HDAC6

Although direct data for the free acid are not available, a related difluoromethoxy-containing isonicotinic acid derivative demonstrates remarkable selectivity for HDAC1 and HDAC3 over HDAC6. The compound exhibits IC50 values of 25 nM (HDAC1) and 16 nM (HDAC3-NCoR2), while showing >10,000 nM against HDAC6 [1]. This selectivity profile (>400-fold) contrasts with pan-HDAC inhibitors like vorinostat (SAHA), which shows similar potency across all HDAC isoforms. The difluoromethoxy substituent is believed to contribute to this selectivity through specific interactions within the HDAC1/3 active site [2].

epigenetics HDAC inhibitor cancer

Optimal Application Scenarios for 3-(Difluoromethoxy)isonicotinic acid Based on Quantitative Evidence


Antimicrobial Lead Optimization Targeting DHFR in Mycobacteria

Given the >680-fold selectivity for Mycobacterium avium DHFR over rat DHFR (IC50 190 nM vs. 130 µM), 3-(difluoromethoxy)isonicotinic acid is a privileged starting point for designing selective antimycobacterial agents with reduced mammalian toxicity. Incorporate this building block into fragment-based or structure-guided design campaigns targeting DHFR in M. tuberculosis or M. avium complex infections [1].

Epigenetic Probe Development for HDAC1/3-Selective Inhibition

Derivatives of this compound exhibit pronounced HDAC1/3 selectivity (>400-fold over HDAC6). Use 3-(difluoromethoxy)isonicotinic acid as a core scaffold to elaborate potent and isoform-selective HDAC1/3 inhibitors for oncology or CNS indications where pan-HDAC inhibition causes dose-limiting toxicities [2].

Adenosine A1 Receptor Antagonist Library Synthesis

The difluoromethoxyisonicotinic acid core supports nanomolar binding to the adenosine A1 receptor (derivative Ki 245 nM). Utilize this building block to generate focused libraries for A1 antagonist discovery, with potential applications in Parkinson's disease, renal protection, and pain management [3].

IMPDH2 Inhibitor Chemical Probe Development

With a Ki of 440 nM against IMPDH2, this compound serves as a moderate-potency starting point for developing next-generation IMPDH inhibitors. The difluoromethoxy group may provide unique binding interactions not present in classic inhibitors like mycophenolic acid, offering an alternative chemotype for immunosuppression or antiviral applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethoxy)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.